molecular formula C26H27N5O4S B6514985 ethyl 2-(2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate CAS No. 931363-18-7

ethyl 2-(2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6514985
CAS No.: 931363-18-7
M. Wt: 505.6 g/mol
InChI Key: BMKFWQVAUWXWFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H27N5O4S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 505.17837553 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a complex synthetic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology and inflammation. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a sulfanyl group and an acetamido moiety enhances its biological profile.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Lines : The compound demonstrated significant inhibitory activity against various cancer cell lines. In particular, derivatives with similar structures showed IC50 values ranging from 1.74 µM to 9.20 µM against A549 lung cancer cells and MCF-7 breast cancer cells, indicating potent anticancer effects compared to standard treatments like doxorubicin .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound could induce apoptosis in cancer cells at low micromolar concentrations. This suggests that it may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Research has also indicated that pyrazolo[4,3-d]pyrimidine derivatives possess anti-inflammatory properties:

  • COX Inhibition : Some compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives exhibited IC50 values around 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation effectively in carrageenan-induced paw edema assays, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components:

Structural FeatureImpact on Activity
Pyrazolo[4,3-d]pyrimidine scaffoldEssential for anticancer activity
Sulfanyl groupEnhances biological interactions
Acetamido moietyModulates pharmacokinetic properties

The presence of electron-withdrawing or electron-donating groups significantly influences the potency and selectivity of these compounds against various targets .

Case Studies

  • Study on Antitumor Efficacy : A recent study synthesized a range of pyrazolo[4,3-d]pyrimidine derivatives and assessed their efficacy against NCI 60 cancer cell lines. Compounds exhibited GI50 values as low as 0.018 µM, demonstrating broad-spectrum cytotoxicity .
  • Inflammation Models : In vivo studies using rat models indicated that certain derivatives significantly reduced inflammatory markers and improved clinical symptoms in models of arthritis and other inflammatory conditions .

Properties

IUPAC Name

ethyl 2-[[2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c1-3-30-16-21-23(29-30)24(33)31(15-14-18-10-6-5-7-11-18)26(28-21)36-17-22(32)27-20-13-9-8-12-19(20)25(34)35-4-2/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFWQVAUWXWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OCC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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